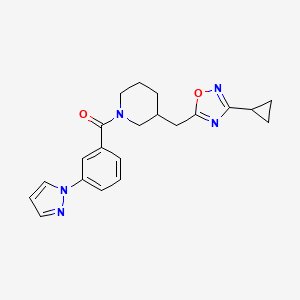

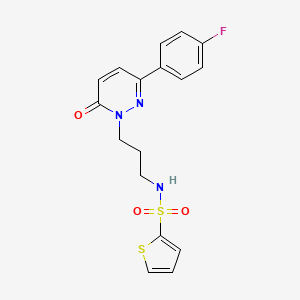

![molecular formula C22H18ClFN6O4 B2548311 5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171688-22-4](/img/structure/B2548311.png)

5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , 5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione, is a complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, providing insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves cyclocondensation reactions, as seen in the synthesis of triazolothiadiazoles using POCl3 as a cyclizing agent . This suggests that the synthesis of the compound may also involve similar cyclization strategies, possibly utilizing halogenated phenyl moieties and heterocyclic components to build the complex structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, mass spectra, and elemental analysis . These methods would likely be applicable in analyzing the molecular structure of the compound . Additionally, restricted rotation around certain bonds, as evidenced by NMR, X-RAY, and DFT studies, indicates that the compound may have low energy rotational conformers, which could be relevant for its biological activity .

Chemical Reactions Analysis

The chemical reactions of related compounds, particularly those involving the triazole ring, may include interactions with various biological targets. The presence of substituents such as chloro and fluoro groups can influence the reactivity and interaction of the compound with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the presence of halogen substituents and a complex heterocyclic system may affect the compound's solubility, stability, and reactivity. The potential energy surface (PES) scan of similar compounds suggests that different conformers may exist, which could influence the compound's physical properties and its interaction with biological targets .

Biological Activity

Although the specific biological activities of the compound are not detailed in the provided papers, related compounds have shown a range of activities, including antitubercular, analgesic, and antimicrobial effects . This implies that the compound may also exhibit similar biological properties, which could be explored in further studies.

Applications De Recherche Scientifique

Synthesis and Biological Activities

- This compound falls within a broader category of 1,2,4-triazole derivatives, which have been extensively studied for their synthesis and biological activities. Research indicates that such compounds exhibit antimicrobial, antiprotozoal, and anticancer properties due to their unique heterocyclic frameworks. For instance, novel 1,2,4-triazole derivatives have demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, oxadiazolyl pyrrolo triazole diones, a class to which the specified compound is closely related, have shown potential as anti-protozoal and anti-cancer agents (Dürüst et al., 2012).

Antioxidant Properties and Molecular Interactions

- The structural features of triazole derivatives, akin to the specified compound, contribute significantly to their potential antioxidant properties. The presence of fluorophenyl groups, as in related compounds, facilitates various molecular interactions, enhancing their biological efficacy. For example, antioxidant triazolyl-benzimidazole compounds have demonstrated significant intermolecular interactions, contributing to their stability and biological activities (Karayel et al., 2015).

Pharmaceutical Applications

- Compounds within the triazole and oxadiazole families, including derivatives similar to "5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione", have been explored for their pharmaceutical applications. These compounds have been synthesized and evaluated for their solubility, partitioning processes in biologically relevant solvents, and their potential as antifungal, antimicrobial, and antitubercular agents (Volkova et al., 2020). Such properties are crucial for developing effective pharmaceutical agents with optimal bioavailability and therapeutic efficacy.

Material Science and Organic Synthesis

- The chemical structure and functional groups of this compound suggest its utility in material science and as a reagent in organic synthesis. Triazole derivatives have been employed as oxidizing agents and in the synthesis of polymers and materials with specific electronic and optical properties (Zolfigol et al., 2006). This highlights the versatility and wide-ranging applications of compounds within this chemical family, extending beyond biological activities to include material synthesis and chemical transformations.

Propriétés

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-3-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN6O4/c1-11(2)33-14-6-3-12(4-7-14)20-25-17(34-27-20)10-29-19-18(26-28-29)21(31)30(22(19)32)13-5-8-16(24)15(23)9-13/h3-9,11,18-19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIMXYTVCAQPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

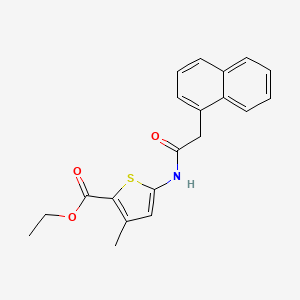

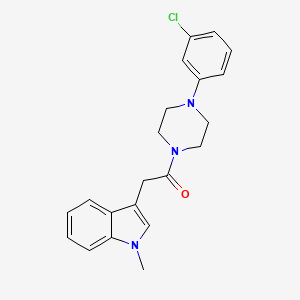

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)

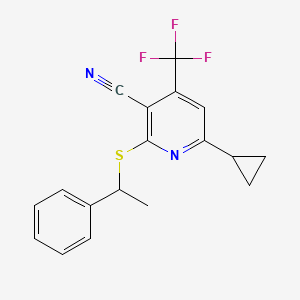

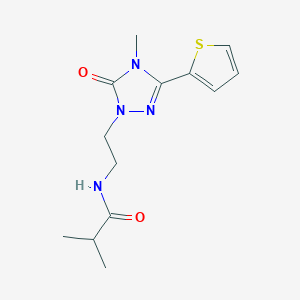

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)

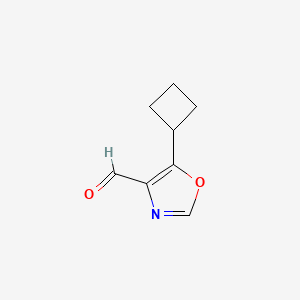

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)

![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)

![4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2548249.png)